(2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid
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Overview
Description
2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen moiety linked to a phenylacetic acid derivative. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps. One common method includes the condensation of an activated ester of the chromen derivative with the sodium salt of phenylacetic acid in an aqueous dioxane solution . The reaction is carried out at room temperature, followed by acidolysis to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the chromen moiety to its corresponding dihydro derivative.
Substitution: This reaction can replace specific functional groups with others, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydrochromen derivatives.
Scientific Research Applications
2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes or receptors, modulating their activity. The phenylacetic acid derivative may also play a role in binding to specific proteins or cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate
- 2-(4-OXO-1,2,3,4-4H-CYCLOPENTA©CHROMEN-7-YLOXY)-PROPIONIC ACID METHYL ESTER
Uniqueness
2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID is unique due to its specific combination of a chromen moiety with a phenylacetic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21NO6 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H21NO6/c1-13(21(25)24-20(22(26)27)14-6-3-2-4-7-14)29-15-10-11-17-16-8-5-9-18(16)23(28)30-19(17)12-15/h2-4,6-7,10-13,20H,5,8-9H2,1H3,(H,24,25)(H,26,27)/t13?,20-/m0/s1 |
InChI Key |
WURFFGLJARPZAG-JDOQCHFPSA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](C1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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